molecular formula C10H8N2O2S B13678314 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid

Cat. No.: B13678314
M. Wt: 220.25 g/mol
InChI Key: WDCJBAJNRPYCRA-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-pyridinecarboxylic acid with thioamides in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or tetrahydrofuran, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 2-(2-Pyridyl)thiazole-4-carboxylic acid
  • 2-(4-Methylpyridin-2-yl)thiazole-4-carboxylic acid

Uniqueness

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-4-11-3-2-7(6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

WDCJBAJNRPYCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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